N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound is a thioacetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and an N-(4-chlorophenyl)acetamide moiety linked via a sulfur atom. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups, which may enhance its bioactivity and binding affinity to biological targets .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-14-8-2-11(3-9-14)16-20-17(25-21-16)24-10-15(22)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAPBAWPVUTBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 393.88 g/mol
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Purity | ≥97% |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of related compounds against MCF-7 and HepG2 cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC values ranging from 2.32 µg/mL to 10.10 µg/mL, demonstrating a selective toxicity towards cancer cells over normal cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio and activates caspases, leading to programmed cell death .
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the S and G2/M phases in treated cells .
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, the compound also exhibits antimicrobial activity. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Aspergillus niger | 25.0 |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
A comparative analysis with similar thiadiazole derivatives reveals that modifications in their structure significantly influence biological activity. For instance, substituting different functional groups can enhance or diminish their anticancer and antimicrobial properties.
Table 3: Comparison of Thiadiazole Derivatives
| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|
| Compound A | 10.10 µg/mL | 32.6 µg/mL |
| Compound B | 5.36 µg/mL | 25.0 µg/mL |
| N-(4-chlorophenyl)... | 2.32 µg/mL | Not reported |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown effectiveness against a range of bacterial strains. In vitro studies have demonstrated its antibacterial activity comparable to conventional antibiotics.
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 16 μg/mL |
| Candida albicans | Comparable to ketoconazole |
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies have highlighted the efficacy of thiadiazole derivatives in various cancer models, suggesting mechanisms involving apoptosis induction through the caspase pathway.
Case Study: Efficacy in Cancer Models
A review published in PMC discusses the anticancer properties of thiadiazole derivatives, including this compound. The study reported that these compounds exhibited significant cytotoxicity against several cancer cell lines and demonstrated the ability to inhibit tumor growth in vivo .
Agricultural Applications
Pesticidal Activity
this compound is also being explored for its potential use as a pesticide. Its structural characteristics suggest that it may interfere with pest metabolism or reproduction.
Case Study: Development of Pesticides
Research has indicated that thiadiazole derivatives can act as effective pesticides against various agricultural pests. The development of formulations incorporating these compounds has shown promising results in field trials .
Industrial Applications
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical modifications, enabling the creation of new materials with tailored properties.
Table 2: Synthetic Routes and Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Sulfur oxidation to sulfoxides or sulfones | Hydrogen peroxide |
| Reduction | Nitro group reduction to amines | Lithium aluminum hydride |
| Substitution | Chlorine substitution with nucleophiles | Sodium azide |
Comparison with Similar Compounds
Core Heterocycle Variations
- 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: The target compound’s 1,2,4-thiadiazole core differs from 1,3,4-thiadiazole derivatives (e.g., (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine).
Triazole Analogues :
Compounds such as N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replace the thiadiazole with a triazole ring. Triazoles often exhibit stronger hydrogen-bonding interactions due to additional nitrogen atoms, which may improve metabolic stability but reduce electrophilic reactivity compared to thiadiazoles .
Substituent Effects
- Chlorophenyl vs.
- Methoxyphenyl vs. Styryl/Pyridinyl Groups: The 4-methoxyphenyl substituent in the target compound provides electron-donating effects, which can stabilize charge-transfer interactions.
Physicochemical Properties
Molecular Weight and Lipophilicity :
The target compound (estimated MW: ~405.9 g/mol) is heavier than fluorophenyl analogues (e.g., ~387.8 g/mol for ’s compound) but lighter than triazole derivatives with benzothiazole groups (MW up to 550 g/mol) . Its logP value is predicted to be ~3.5, balancing solubility and membrane permeability.Thermal Stability : Melting points for thiadiazole derivatives range from 150–250°C, whereas triazole-thioacetamides often exhibit higher thermal stability (e.g., 249–251°C in ) due to rigid aromatic systems .
Q & A
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-thiadiazole core via cyclization of thioamide precursors under reflux conditions with solvents like ethanol or acetonitrile .
- Step 2 : Thioacetylation using 2-chloroacetamide derivatives in the presence of bases (e.g., K₂CO₃) to introduce the thioether linkage. Reaction temperatures are maintained at 60–80°C for 6–8 hours to achieve yields of 70–85% .
- Optimization : Solvent choice (DMF or DCM), pH control (neutral to slightly basic), and inert atmospheres (N₂) minimize side reactions. Purity is monitored via TLC, with final products recrystallized from ethanol/water mixtures .
Q. Which spectroscopic techniques are routinely employed to confirm the structural integrity of this compound, and what key spectral markers are indicative of successful synthesis?
- ¹H/¹³C NMR :
- The 4-chlorophenyl group shows aromatic protons as doublets at δ 7.2–7.4 ppm.
- The methoxyphenyl moiety exhibits a singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.0 ppm .
- Thiadiazole sulfur atoms cause deshielding of adjacent carbons (C-3 and C-5), appearing at δ 160–165 ppm in ¹³C NMR .
- IR Spectroscopy :
- Strong absorption at 1670–1690 cm⁻¹ (C=O stretch of acetamide).
- Peaks at 1240–1260 cm⁻¹ (C-S-C stretching in thiadiazole) .
- Mass Spectrometry : Molecular ion peaks at m/z 435–440 (M+H⁺) confirm the molecular formula C₁₇H₁₄ClN₃O₂S₂ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10 µM in anticancer assays) arise from:
- Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB) .
- Structural analogs : Substituent variations (e.g., 4-methoxyphenyl vs. 4-fluorophenyl in the thiadiazole ring) alter target binding .
- Resolution strategy :
- Standardize assays using WHO-recommended cell lines and controls.
- Perform comparative SAR studies with analogs to isolate critical functional groups .
Q. What strategies are effective in modifying the thiadiazole and acetamide moieties to enhance target specificity while minimizing off-target effects?
- Thiadiazole modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position) to improve interaction with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Replace sulfur with selenium to modulate redox activity .
- Acetamide modifications :
- Substituents on the chlorophenyl ring (e.g., -CF₃ or -OCH₂CH₃) enhance metabolic stability .
- Use prodrug strategies (e.g., esterification of the acetamide carbonyl) to improve bioavailability .
- Validation : Molecular docking (Autodock Vina) and MD simulations (GROMACS) predict binding affinities and off-target risks .
Q. What mechanistic insights have been gained from molecular docking studies regarding this compound's interaction with biological targets?
- EGFR inhibition : The thiadiazole sulfur forms a hydrogen bond with Lys721 (bond length: 2.1 Å), while the 4-methoxyphenyl group occupies a hydrophobic pocket near Leu694 .
- Antimicrobial activity : The acetamide carbonyl interacts with bacterial DNA gyrase (Asp73 and Gly77) via π-π stacking, disrupting ATP binding .
- Contradictions : Some studies report weak COX-2 inhibition (IC₅₀ > 50 µM) despite structural similarity to NSAIDs, suggesting off-target effects require further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
